molecular formula C15H21N3OS B11628537 2-[(4-methylphenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide

2-[(4-methylphenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide

Cat. No.: B11628537
M. Wt: 291.4 g/mol
InChI Key: YWEDFKAJCZGYPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-methylphenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a sulfanyl group attached to a methylphenyl ring and a hydrazide moiety linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methylphenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)acetohydrazide typically involves the reaction of 4-methylthiophenol with an appropriate hydrazide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(4-methylphenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can be further utilized in various chemical and pharmaceutical applications.

Scientific Research Applications

2-[(4-methylphenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-[(4-methylphenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The sulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The hydrazide moiety can form hydrogen bonds with biological macromolecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide
  • 1,2-dimethyl-4-({4-[(4-methylphenyl)sulfonyl]phenyl}sulfanyl)benzene

Uniqueness

2-[(4-methylphenyl)sulfanyl]-N’-(1-methylpiperidin-4-ylidene)acetohydrazide is unique due to its specific combination of a sulfanyl group and a hydrazide moiety linked to a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H21N3OS

Molecular Weight

291.4 g/mol

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-[(1-methylpiperidin-4-ylidene)amino]acetamide

InChI

InChI=1S/C15H21N3OS/c1-12-3-5-14(6-4-12)20-11-15(19)17-16-13-7-9-18(2)10-8-13/h3-6H,7-11H2,1-2H3,(H,17,19)

InChI Key

YWEDFKAJCZGYPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NN=C2CCN(CC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.